N-(4-chlorophenyl)-N'-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea
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Overview
Description
N-(4-chlorophenyl)-N'-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea, also known as CDOMU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
N-(4-chlorophenyl)-N'-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, N-(4-chlorophenyl)-N'-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, N-(4-chlorophenyl)-N'-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been found to protect neurons from oxidative stress and prevent neurodegeneration. In anti-inflammatory therapy, N-(4-chlorophenyl)-N'-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Mechanism of Action
N-(4-chlorophenyl)-N'-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea exerts its effects through the inhibition of various signaling pathways such as the NF-κB and MAPK pathways. It also inhibits the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory cytokines. N-(4-chlorophenyl)-N'-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has also been shown to activate the AMPK pathway, which plays a crucial role in energy homeostasis and metabolism.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-N'-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been shown to have various biochemical and physiological effects such as reducing oxidative stress, inhibiting angiogenesis, inducing apoptosis, and reducing inflammation. It also has neuroprotective effects by preventing the formation of reactive oxygen species and reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-chlorophenyl)-N'-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea is its potent anti-inflammatory and neuroprotective effects. It is also relatively easy to synthesize and purify, making it an ideal compound for lab experiments. However, its low solubility in water and limited bioavailability may limit its use in certain experiments.
Future Directions
N-(4-chlorophenyl)-N'-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has shown promising results in various scientific research applications, and there are several future directions that can be explored. One potential direction is to investigate its potential as a therapeutic agent for various diseases such as cancer and neurodegenerative disorders. Another direction is to explore its potential as a drug delivery system for other compounds. Additionally, further studies are needed to determine its toxicity and safety profile in humans.
Synthesis Methods
The synthesis of N-(4-chlorophenyl)-N'-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea involves the reaction of 4-chloroaniline with 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanol in the presence of triethylamine and then treating the resulting product with N,N-dimethylformamide dimethyl acetal and isocyanate. The final product is obtained after purification using column chromatography.
properties
IUPAC Name |
1-(4-chlorophenyl)-3-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O4/c1-25-14-8-3-11(9-15(14)26-2)17-22-16(27-23-17)10-20-18(24)21-13-6-4-12(19)5-7-13/h3-9H,10H2,1-2H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPJCEGDZYYPBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CNC(=O)NC3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea |
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